molecular formula C19H16N2O5 B3877723 2,2'-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid

2,2'-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid

Cat. No.: B3877723
M. Wt: 352.3 g/mol
InChI Key: VUEWEFGPBIWPIJ-UHFFFAOYSA-N
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Description

2,2’-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid is a complex organic compound characterized by its unique structure, which includes a five-membered cyclopentene ring fused with two benzoic acid moieties through imino linkages

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid typically involves the cycloaddition reaction of phenacylmalononitriles and o-hydroxychalcones in the presence of triethylamine in ethanol at room temperature . This reaction yields multifunctionalized cyclopent-3-ene-1-carboxamides, which can be further modified to obtain the desired compound.

Industrial Production Methods

While specific industrial production methods for 2,2’-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid are not well-documented, the general approach involves optimizing the reaction conditions to achieve high yields and purity. This may include the use of advanced catalytic systems and continuous flow reactors to enhance the efficiency and scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

2,2’-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different structural forms.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylated derivatives, while reduction could produce amine-functionalized compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.

Scientific Research Applications

2,2’-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, enabling the construction of more complex molecules.

    Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.

    Medicine: Its derivatives may exhibit pharmacological activities, including antimicrobial and anticancer properties.

    Industry: The compound can be incorporated into materials with specific properties, such as polymers and catalysts, enhancing their performance in various industrial processes.

Mechanism of Action

The mechanism by which 2,2’-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid exerts its effects involves its interaction with molecular targets through its functional groups. The imino and carboxylic acid groups can form hydrogen bonds and coordinate with metal ions, influencing various biochemical pathways. These interactions can modulate enzyme activities, receptor binding, and other cellular processes, leading to the compound’s observed effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,2’-[(5-Oxocyclopent-3-ene-1,2-diyl)diimino]dibenzoic acid is unique due to its specific combination of functional groups and structural features. This uniqueness allows it to participate in a wide range of chemical reactions and applications, distinguishing it from other similar compounds.

Properties

IUPAC Name

2-[[5-(2-carboxyanilino)-4-oxocyclopent-2-en-1-yl]amino]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16N2O5/c22-16-10-9-15(20-13-7-3-1-5-11(13)18(23)24)17(16)21-14-8-4-2-6-12(14)19(25)26/h1-10,15,17,20-21H,(H,23,24)(H,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUEWEFGPBIWPIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)C(=O)O)NC2C=CC(=O)C2NC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16N2O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

352.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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